N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities and potential anticancer properties .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as antimicrobial and potential anticancer activities .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide with methyl isothiocyanate under acidic or basic conditions.
Attachment of the Benzene Sulfonamide Group: The triazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains . It is also being investigated for its anticancer properties, as the triazole ring can interact with DNA and enzymes involved in cell proliferation .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is unique due to the presence of both a thiol group and a sulfonamide group, which confer distinct reactivity and biological activity compared to other triazole derivatives . This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions.
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZOOJDSAEOIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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